molecular formula C10H20ClN3 B12218070 1-ethyl-N-isobutyl-3-methyl-1H-pyrazol-5-amine

1-ethyl-N-isobutyl-3-methyl-1H-pyrazol-5-amine

Cat. No.: B12218070
M. Wt: 217.74 g/mol
InChI Key: QBYFOLFVENYXFY-UHFFFAOYSA-N
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Description

1-Ethyl-N-isobutyl-3-methyl-1H-pyrazol-5-amine is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of this compound typically begins with commercially available pyrazole derivatives.

    Reaction Steps:

    Reaction Conditions: These reactions are generally carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile, with bases like potassium carbonate or sodium hydride to facilitate the alkylation steps.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

1-Ethyl-N-isobutyl-3-methyl-1H-pyrazol-5-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and dyes due to its reactivity and stability.

Mechanism of Action

The mechanism of action of 1-ethyl-N-isobutyl-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites, modulating the activity of these targets. The exact pathways depend on the specific application and target molecule.

Comparison with Similar Compounds

  • 1-Ethyl-1H-pyrazol-5-amine
  • 3-Methyl-1H-pyrazol-5-amine
  • 1-Phenyl-3-methyl-1H-pyrazol-5-amine

Comparison: 1-Ethyl-N-isobutyl-3-methyl-1H-pyrazol-5-amine is unique due to its combination of ethyl, isobutyl, and methyl groups, which confer distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific research and industrial applications.

Properties

Molecular Formula

C10H20ClN3

Molecular Weight

217.74 g/mol

IUPAC Name

2-ethyl-5-methyl-N-(2-methylpropyl)pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C10H19N3.ClH/c1-5-13-10(6-9(4)12-13)11-7-8(2)3;/h6,8,11H,5,7H2,1-4H3;1H

InChI Key

QBYFOLFVENYXFY-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C)NCC(C)C.Cl

Origin of Product

United States

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